AER-271 is a novel compound designed as an inhibitor of aquaporin-4, a water channel protein that plays a significant role in the regulation of water homeostasis in the central nervous system. This compound has garnered attention for its potential therapeutic applications in managing conditions associated with cerebral edema, particularly in ischemic stroke and other forms of central nervous system injury.
AER-271 is classified as a small-molecule inhibitor targeting aquaporin-4. It is derived from AER-270, which itself has been studied for its effects on cerebral edema. AER-271 is presented as a prodrug, meaning it is converted into its active form within the body to exert its pharmacological effects. The development of AER-271 is part of ongoing research aimed at enhancing drug delivery and efficacy for treating neurological disorders associated with fluid imbalance in brain tissues .
The synthesis of AER-271 involves several chemical reactions that convert precursor compounds into the final product. The prodrug form allows for improved solubility and bioavailability compared to its parent compound, AER-270. The synthesis typically employs standard organic chemistry techniques, including:
The detailed synthetic pathway has not been fully disclosed in public sources but generally follows established protocols for similar compounds.
AER-271 has a complex molecular structure characterized by multiple functional groups that enhance its interaction with aquaporin-4. The specific structure includes:
The molecular formula for AER-271 is CHClFNOP, indicating a sophisticated arrangement that supports its role as an aquaporin inhibitor .
The chemical reactions involved in the formation of AER-271 primarily focus on modifying existing compounds to enhance their pharmacological properties. Key reactions may include:
These reactions are critical for optimizing the compound's effectiveness in reducing cerebral edema while ensuring minimal side effects .
AER-271 functions by selectively inhibiting the activity of aquaporin-4 channels in the brain. The mechanism involves:
Experimental studies have demonstrated significant reductions in edema and improved survival rates in animal models treated with AER-271 .
AER-271 exhibits several notable physical and chemical properties:
These properties are critical for ensuring that AER-271 can be effectively delivered to target tissues within the central nervous system.
AER-271 has significant potential applications in medical research and clinical settings:
Aquaporin-4 (AQP4), the predominant water channel in the central nervous system (CNS), is densely expressed in astrocytic endfeet at the blood-brain barrier (BBB) and brain-cerebrospinal fluid interfaces. Its strategic localization enables critical regulation of bidirectional water flux, ionic homeostasis, and neuroinflammatory signaling [7]. Dysregulation of AQP4 is implicated across diverse neurological conditions characterized by cerebral edema, including ischemic stroke, radiation-induced brain injury (RIBI), and cardiac arrest. In acute ischemic stroke, AQP4 upregulation correlates with edema severity and neuronal damage [1] [5]. Similarly, in RIBI models, radiation triggers AQP4 "depolarization" – a pathological scattering from perivascular endfeet to diffuse astrocytic membranes – accelerating edema and inflammation [2].
AER-271, a phosphonate prodrug rapidly converted in vivo to its active metabolite AER-270, represents a first-in-class selective AQP4 inhibitor. Its therapeutic rationale stems from compelling genetic evidence: AQP4-knockout mice exhibit significantly attenuated cerebral edema and improved survival in models of water intoxication and ischemic stroke [10]. Pharmacological AQP4 inhibition by AER-271 translates this genetic proof-of-concept into clinical potential. Key preclinical findings demonstrate its efficacy:
Table 1: Therapeutic Efficacy of AER-271 in Preclinical Models of Neurological Injury
Disease Model | Key Intervention | Primary Outcomes | Reference |
---|---|---|---|
Pediatric Cardiac Arrest (Rat) | 5 mg/kg i.p. at ROSC | 82.1% reduction in edema at 3h; Normalized brain water at 6h; Improved NDS | Wallisch et al. [3] |
Ischemic Stroke (tMCAO - Mouse) | 2 mg/kg/day i.p. post-reperfusion | Reduced infarct volume; Improved weight recovery & neurological scores | Inflammation (2025) [5] [6] |
Radiation-Induced Brain Injury (Rat) | Not specified (likely 5 mg/kg) | Reduced cerebral edema; Attenuated inflammation & apoptosis; Preserved BBB | Frontiers Pharmacol. (2025) [2] |
Focal Ischemic Stroke (Mouse) | 5 mg/kg i.p. | Improved outcomes; Reduced cerebral edema | MedChemExpress [1] |
Cerebral edema manifests as two primary pathophysiological subtypes, both involving AQP4 but with distinct mechanisms and therapeutic implications:
Cytotoxic Edema: This early phase involves cellular swelling, primarily astrocytes, due to failure of ionic pumps (Na⁺/K⁺-ATPase) following energy depletion (e.g., ischemia, asphyxia). Intracellular osmolyte accumulation drives water influx predominantly through AQP4 channels concentrated at perivascular endfeet. AER-271 demonstrates high efficacy here, blocking water entry. In the immature rat cardiac arrest model – a pure cytotoxic edema paradigm without BBB disruption – AER-271 significantly reduced brain water content within hours, confirming AQP4's pivotal role in early cellular swelling [3] [7] [10].
Vasogenic Edema: This later phase involves BBB disruption, allowing plasma proteins and fluid to leak into the brain interstitium. The role of AQP4 here is dualistic. While traditionally thought to facilitate edema resolution by clearing excess fluid into ventricles/vascular compartments, recent evidence suggests its upregulation during neuroinflammation can perpetuate edema formation under certain conditions. AQP4 "depolarization" disrupts normal fluid handling. In RIBI, radiation-induced depolarization correlates with sustained edema severity [2] [7]. AER-271 likely mitigates this by restoring polarized expression patterns and reducing astrocyte reactivity, thereby limiting both the initiation and maintenance phases of vasogenic edema associated with inflammation.
Polarization Loss as a Pathogenic Driver: The polarized distribution of AQP4 at astrocyte endfeet is crucial for normal glymphatic function and directional water movement. Pathological depolarization, observed in RIBI, stroke, and trauma, transforms AQP4 into a mediator of fluid accumulation. This depolarization is mechanistically linked to pro-inflammatory cytokine release (e.g., IL-1β, TNF-α) and astrocyte activation, creating a vicious cycle of edema and neuroinflammation [2] [7]. By inhibiting AQP4, AER-271 interrupts this cycle, as evidenced by reduced glial activation and inflammatory markers in treated models [2] [5].
The convergence of molecular mechanisms and robust preclinical efficacy underscores AER-271's potential as a targeted therapy for acute brain injuries characterized by edema:
Targeting the Edema Cascade at its Origin: Unlike hyperosmolar agents (e.g., mannitol) which act transiently by drawing water osmotically from brain tissue into blood, AQP4 inhibition directly blocks the primary molecular pathway (water influx) responsible for cytotoxic edema initiation. This offers a more specific and potentially durable intervention [1] [8]. In stroke models, AER-271 achieves a 35% reduction in hemispheric swelling, comparable to the protection seen in AQP4-knockout mice [1] [10].
Modulating Neuroinflammation and Apoptosis: AQP4 inhibition extends beyond simple water flux control. AER-271 significantly dampens the neuroinflammatory response post-injury:
Preserving Blood-Brain Barrier Integrity: AER-271 demonstrates efficacy in maintaining BBB function in models like RIBI, where radiation-induced AQP4 depolarization contributes to barrier breakdown. Treatment reduces Evans Blue extravasation and preserves tight junction protein expression (e.g., occludin, claudin-5), limiting vasogenic edema components [2].
Balancing Glymphatic Function: While acute AQP4 inhibition with AER-271 suppresses glymphatic influx and efflux, as demonstrated by CSF tracer studies and diffusion-weighted MRI, this is viewed as a necessary trade-off during the acute phase of injury to control rampant edema formation [9]. The long-term implications for waste clearance require further study, but acute edema control is paramount for survival and initial neuroprotection.
Table 2: Molecular and Cellular Mechanisms Modulated by AER-271 in Preclinical Studies
Mechanistic Pathway | Effect of AER-271 | Consequence | Model (Reference) |
---|---|---|---|
Water Channel Function | Blocks AQP4-mediated water flux | Reduced cytotoxic edema; Limited vasogenic edema | Cardiac Arrest [3]; Stroke [1] [5]; RIBI [2] |
Neuroinflammation | ↓ IL-1β, IL-6, TNF-α; ↓ NLRP3, Caspase-1; Modulates microglial polarization (↓ M1) | Attenuated neuroinflammation; Reduced secondary injury | Stroke [5] [6]; RIBI [2] |
Apoptosis | ↓ Caspase-3 activation; ↓ Hippocampal neuronal death | Enhanced neuronal survival | Cardiac Arrest [3]; Stroke [5] |
BBB Integrity | Preserves tight junction proteins; Reduces Evans Blue extravasation | Reduced vasogenic edema; Improved CNS homeostasis | RIBI [2] |
Astrocyte Reactivity | Prevents AQP4 depolarization; May reduce hypertrophy | Limits glial scar formation; Restores fluid balance | RIBI [2]; Stroke [7] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7